5,6,7,8-Tetrahydro-5-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
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Overview
Description
BRN 5579429, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a negative optical rotation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of (1R,2R,3S,5R)-(-)-2,3-pinanediol can be achieved through the same catalytic hydrogenation process but in larger reactors with continuous flow systems to ensure consistent quality and yield. The use of high-pressure hydrogenation equipment allows for efficient conversion of pinene oxide to the desired diol .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: It can participate in nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of pinanone or pinanal.
Reduction: Formation of pinanol.
Substitution: Formation of pinanyl halides.
Scientific Research Applications
(1R,2R,3S,5R)-(-)-2,3-pinanediol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions due to its chiral nature.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and other proteins. The pathways involved often include the modulation of enzymatic activity and the stabilization of transition states in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,5S)-(+)-2,3-pinanediol: A stereoisomer with similar chemical properties but different optical rotation.
Pinene oxide: A precursor in the synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol.
Pinanone: An oxidation product of (1R,2R,3S,5R)-(-)-2,3-pinanediol.
Uniqueness
(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its four chiral centers make it a valuable compound in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
95211-72-6 |
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Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-methyl-2-phenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS/c1-10-6-5-9-12-13(10)14-16(20)18-15(19-17(14)21-12)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,19,20) |
InChI Key |
ZELLKRVVJBJHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N=C(NC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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